molecular formula C11H12N2 B1323432 1-(4-Aminophenyl)cyclobutanecarbonitrile CAS No. 811803-25-5

1-(4-Aminophenyl)cyclobutanecarbonitrile

Cat. No.: B1323432
CAS No.: 811803-25-5
M. Wt: 172.23 g/mol
InChI Key: HUTJERLCYVJZPZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H12N2. It is characterized by a cyclobutane ring attached to a phenyl group with an amino substituent at the para position and a nitrile group at the cyclobutane carbon. This compound is a useful research chemical and has applications in various scientific fields .

Preparation Methods

The synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 4-aminobenzoic acid with cyclobutanecarbonitrile under basic conditions.

    Industrial Production: Industrially, the compound can be synthesized using a nitrochlorobenzene-zinc reagent in the presence of Li2CuCl4.

Chemical Reactions Analysis

1-(4-Aminophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. .

Scientific Research Applications

1-(4-Aminophenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may affect signaling pathways and metabolic processes, leading to various biological effects

Comparison with Similar Compounds

1-(4-Aminophenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(4-aminophenyl)cyclopentanecarbonitrile and 1-(4-aminophenyl)cyclohexanecarbonitrile share structural similarities but differ in the ring size and properties.

    Uniqueness: The cyclobutane ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs

Properties

IUPAC Name

1-(4-aminophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJERLCYVJZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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